molecular formula C16H22N4O3 B1681340 Tomelukast CAS No. 88107-10-2

Tomelukast

Cat. No. B1681340
CAS RN: 88107-10-2
M. Wt: 318.37 g/mol
InChI Key: MWYHLEQJTQJHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tomelukast, also known as Montelukast, is a generic prescription drug approved by the Food and Drug Administration (FDA) for the treatment of asthma, prevention of exercise-induced bronchoconstriction, and reduction of symptoms of allergic rhinitis . It belongs to a class of drugs called leukotriene receptor antagonists .


Synthesis Analysis

The synthesis of Tomelukast involves the use of a ketoreductase enzyme (CDX-026) that accomplishes the asymmetric reduction of a key intermediate . The process also involves the saponification of oleic acid and triethanolamine .


Molecular Structure Analysis

Tomelukast is a member of the class of acetophenones. It is 1-phenylethanone substituted at position 2 by a hydroxy group, a propyl group at position 3, and a 4-(1H-tetrazol-5-yl)butoxy group at position 4 .


Chemical Reactions Analysis

Tomelukast has a molecular formula of C16H22N4O3 and an average mass of 318.371 Da . The enzymatic reduction entails the reversible transfer of a hydride from isopropanol to the ketone with concomitant formation of acetone .


Physical And Chemical Properties Analysis

Tomelukast has a density of 1.220±0.06 g/cm3, a boiling point of 553.0±60.0 °C, and a melting point of 117-119℃ . It has a molar refractivity of 86.1±0.3 cm3, a polar surface area of 101 Å2, and a molar volume of 260.9±3.0 cm3 .

Scientific Research Applications

1. Asthma Treatment

Montelukast, a leukotriene receptor antagonist, has been extensively researched for its role in treating asthma. In children aged 2 to 5 years with a history of intermittent asthma, montelukast significantly reduced asthma exacerbations over 12 months of treatment, with a notable delay in the median time to first exacerbation. This study highlights montelukast's effectiveness in reducing asthma exacerbations in young patients with intermittent asthma, indicating its potential as a preventive therapy for viral-induced asthma exacerbations in this demographic (Bisgaard et al., 2005).

2. Neuroprotective Effects

Montelukast has shown potential in ameliorating memory impairment and neuroinflammatory responses. A study investigating the effects of montelukast on neuroinflammation, apoptotic responses, and memory performance following amyloid-β (Aβ) infusions in mice revealed that montelukast treatment significantly improved Aβ1-42-induced memory impairment. This suggests that montelukast may have therapeutic potential for Alzheimer's disease through inhibiting neuroinflammation and apoptosis mediated by CysLT1R signaling (Jin’e Lai et al., 2014).

3. Anti-Inflammatory Properties

Montelukast's anti-inflammatory properties have been demonstrated in various studies. For instance, it was found to inhibit neutrophil pro-inflammatory activity via a cyclic AMP-dependent mechanism, highlighting its potential as a therapeutic agent for inflammatory conditions beyond asthma (Anderson et al., 2009).

4. Ovarian Ischemia-Reperfusion Injury

In a study on rat models, montelukast showed protective effects against ischemia-reperfusion injury in the ovaries, suggesting its application as an antioxidant and tissue protective agent. The study demonstrated montelukast's capability to attenuate ovarian tissue injury induced by ischemia-reperfusion (Oral et al., 2011).

5. Respiratory Diseases Beyond Asthma

Research indicates that montelukast may have a broader spectrum of anti-inflammatory activities than originally thought, potentially making it useful in treating a range of respiratory diseases such as chronic obstructive pulmonary disease, cystic fibrosis, and viral bronchiolitis. These novel activities enable montelukast to target various inflammatory cells, suggesting its utility in a wider array of respiratory conditions (Tintinger et al., 2010).

Safety And Hazards

Tomelukast is classified as having acute toxicity, oral (Category 4), H302 . It is harmful if swallowed .

properties

IUPAC Name

1-[2-hydroxy-3-propyl-4-[4-(2H-tetrazol-5-yl)butoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-3-6-13-14(9-8-12(11(2)21)16(13)22)23-10-5-4-7-15-17-19-20-18-15/h8-9,22H,3-7,10H2,1-2H3,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYHLEQJTQJHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020344
Record name Tomelukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tomelukast

CAS RN

88107-10-2
Record name Tomelukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88107-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tomelukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088107102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tomelukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(4-(1H-tetrazol-5-yl)butoxy)-2-hydroxy-3-propylphenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOMELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59762X5CLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tomelukast
Reactant of Route 2
Reactant of Route 2
Tomelukast
Reactant of Route 3
Tomelukast
Reactant of Route 4
Tomelukast
Reactant of Route 5
Tomelukast
Reactant of Route 6
Tomelukast

Citations

For This Compound
177
Citations
E Israel, EF Juniper, JT Callaghan, PN Mathur… - InPharma, 1989 - Springer
… tomelukast [L Y171883; Lilly] in 20 patients with asthma. Patients were randomised to tomelukast … heat loss by 20% was significantly higher with tomelukast than with placebo (1 .24 vs1.…
Number of citations: 0 link.springer.com
PR Bernstein - American journal of respiratory and critical care …, 1998 - atsjournals.org
… Second, the results from clinical studies with tomelukast were … due to toxicity, the tomelukast experience spurred additional … replaced with the tetrazole of tomelukast in order to improve …
Number of citations: 51 www.atsjournals.org
A Balkan, B Berk - … Medicinal Chemistry-Anti-Inflammatory & Anti …, 2003 - ingentaconnect.com
… At a dose of 30 mg/kg po in allergic sheep, tomelukast blocked the late phase … mg of tomelukast BID for 5 days [41]. The structure-activity relationships in the series leading to tomelukast …
Number of citations: 5 www.ingentaconnect.com
ST Holgate, P Bradding, AP Sampson… - Journal of Allergy and …, 1996 - Elsevier
This article briefly reviews the advances in our understanding of asthma with a particular focus on the role of inflammation, before providing a concise overview of current knowledge of …
Number of citations: 345 www.sciencedirect.com
D Aharony - American journal of respiratory and critical care …, 1998 - atsjournals.org
… In human lung membranes, using K i values from literature references, zafirlukast and montelukast are 600-fold more potent than tomelukast and 1,200-fold more potent than FPL 55712 …
Number of citations: 94 www.atsjournals.org
A Shahbazian, A Heinemann… - British journal of …, 2002 - Wiley Online Library
… Exposure of the intestinal segments to the cysLT 1 receptor antagonist tomelukast (10 μM) … Tomelukast, however, prevented the peristaltic motor alterations caused by LTD 4 (Figure 6)…
Number of citations: 27 bpspubs.onlinelibrary.wiley.com
FG Reques, JLE Rodriguez - BioDrugs, 1999 - Springer
… Some of the first leukotriene modifiers tested, L-649,923 and tomelukast, caused gastrointestinal adverse effects such as bloating and diarrhoea. Preliminary trial results with zafirlukast …
Number of citations: 9 link.springer.com
N Chanarin, SL Johnston - Drugs, 1994 - Springer
… Tomelukast 400mg reduced the maximum reduction in FEV 1 after inhaled allergen challenge from 54.7% to 35.8% (p < 0.05). Neither of these drugs had any effect on the late allergic …
Number of citations: 109 link.springer.com
Y Zou, L Liu, J Liu, G Liu - Future Medicinal Chemistry, 2020 - Future Science
… Moreover, several of them have already been used in clinical practice, such as tomelukast (LY171883), a leukotriene antagonist, and they also showed potential activity against …
Number of citations: 49 www.future-science.com
Y Xu, J Kong, P Hu - Frontiers in Pharmacology, 2021 - frontiersin.org
… Several top-ranked drugs (ellipticine, alsterpaullone, and tomelukast) obtained Ex risk genes … Besides the therapeutic benefits tomelukast appears to have as a drug candidate, side …
Number of citations: 19 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.